3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
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Overview
Description
3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a heterocyclic compound that features a unique fusion of thiazine and benzimidazole rings
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .
Biochemical Pathways
The activation of caspases suggests that it may influence apoptosis or programmed cell death pathways .
Pharmacokinetics
Its molecular weight of 34526 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The activation of caspases and the loss of mitochondrial membrane potential suggest that it may induce apoptosis or programmed cell death .
Action Environment
It is a solid compound that is stored at room temperature, suggesting that it is relatively stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with α-bromoacetophenone in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its electronic properties and reactivity.
Cyclization Reactions: Further cyclization can occur to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a sulfoxide or sulfone.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Shares the benzimidazole core but lacks the thiazine ring.
4-bromo-2-phenylthiazole: Contains a thiazole ring instead of a thiazine ring.
3-phenyl-2H-[1,3]thiazino[3,2-a]benzimidazole: Similar structure but without the bromine atom.
Uniqueness
3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is unique due to the combination of the bromine atom, the phenyl group, and the fused thiazine-benzimidazole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11/h1-9,12,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHYPKKENGTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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